trans-4-Methylpyrrolidin-3-ol hydrochloride
Overview
Description
Trans-4-Methylpyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C₅H₁₂ClNO and a molecular weight of 137.61 g/mol . It is a white crystalline powder that is soluble in water. This compound has garnered attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of trans-4-Methylpyrrolidin-3-ol hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Industrial production methods may vary, but they generally involve similar cyclization reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Trans-4-Methylpyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Trans-4-Methylpyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trans-4-Methylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. For instance, docking analyses have suggested that it may bind to the podophyllotoxin pocket of gamma tubulin, which could underlie its anticancer activity . The compound’s effects are mediated through its ability to interact with and modulate the activity of these molecular targets.
Comparison with Similar Compounds
Trans-4-Methylpyrrolidin-3-ol hydrochloride can be compared with other pyrrolidine derivatives, such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
These compounds share a similar pyrrolidine ring structure but differ in their functional groups and biological activities . The unique stereochemistry and functional groups of this compound contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(3R,4S)-4-methylpyrrolidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-4-2-6-3-5(4)7;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEGDUJNLVSIES-FHAQVOQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@@H]1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
265108-42-7 | |
Record name | rac-(3R,4S)-4-methylpyrrolidin-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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